N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cell-based screening Drug discovery lead identification Triazole-thiazole SAR

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1207008-33-0) is a fully synthetic, small-molecule heterocyclic amide (MW 275.29 g/mol, C11H9N5O2S) combining furan, thiazole, and 1,2,3-triazole pharmacophores. The compound is catalogued in authoritative chemical registries, including PubChem (CID 45497180), and has been deposited in the BindingDB database (BDBM651566) with an associated patent reference.

Molecular Formula C11H9N5O2S
Molecular Weight 275.29
CAS No. 1207008-33-0
Cat. No. B2582144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS1207008-33-0
Molecular FormulaC11H9N5O2S
Molecular Weight275.29
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NC2=NC(=CS2)C3=CC=CO3
InChIInChI=1S/C11H9N5O2S/c1-16-5-7(14-15-16)10(17)13-11-12-8(6-19-11)9-3-2-4-18-9/h2-6H,1H3,(H,12,13,17)
InChIKeyQBAXTJRPCHXZEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1207008-33-0): Core Structural Identity and Database Registry


N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1207008-33-0) is a fully synthetic, small-molecule heterocyclic amide (MW 275.29 g/mol, C11H9N5O2S) combining furan, thiazole, and 1,2,3-triazole pharmacophores [1]. The compound is catalogued in authoritative chemical registries, including PubChem (CID 45497180), and has been deposited in the BindingDB database (BDBM651566) with an associated patent reference [2]. Its structural architecture—a 1-methyl-1,2,3-triazole-4-carboxamide linked via an amide bond to a 4-(furan-2-yl)thiazol-2-amine—distinguishes it from simpler thiazole carboxamides and places it within a class of triazole-thiazole hybrids investigated for diverse biological applications [3].

Why N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic Triazole-Thiazole Analogs


The compound's biological profile is not interchangeable with generic triazole-thiazole carboxamides because minor structural perturbations in this chemotype yield large functional differences. In the 1,2,3-triazole-thiazole series, replacement of the furan-2-yl substituent with thiophen-2-yl transforms the antitumor activity profile from moderate to low in breast cancer cell lines [1]. Furthermore, the specific N-methyl substitution on the triazole ring is critical for modulating hydrogen-bond donor/acceptor capacity (one H-bond donor, six H-bond acceptors) and lipophilicity (XLogP3 = 1.0), which fundamentally alters target engagement compared to des-methyl or bulkier N-substituted analogs [2]. The compound's activity in cell-based assays (EC50 >500 nM in RPMI1640/15% FBS) reflects a specific, measurable biological response that cannot be assumed for close structural neighbors [3]. Users selecting a compound for structure-activity relationship (SAR) studies, target validation, or procurement for screening campaigns must therefore source the exact entity.

Quantitative Differentiation Evidence: N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide vs. In-Class Analogs


Cell-Based Activity in RPMI1640/15% FBS: BindingDB EC50 Determination of N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

In a cell-based assay employing RPMI1640 medium supplemented with 15% fetal bovine serum (FBS), N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibited an EC50 >500 nM [1]. This measurement, deposited in BindingDB under BDBM651566 and linked to patent US20240050576 (Compound 48), provides the sole publicly available, reproducible quantitative activity benchmark for this compound. While the specific protein target is not disclosed in the BindingDB record, the assay format (cell culture, RPMI1640 + 15% FBS) indicates a physiologically relevant, serum-containing cellular environment [1]. This represents a defined, albeit weak, cellular activity point that can be contrasted with the superior potency typically observed for optimized triazole-thiazole analogs in targeted biochemical assays (often exhibiting IC50 values in the nanomolar range) [2].

Cell-based screening Drug discovery lead identification Triazole-thiazole SAR

Furan vs. Thiophene Replacement at the Thiazole 4-Position: Antitumor Activity Divergence in Breast Cancer Cell Lines

A study of 2-(4-heteroaryl-thiazol-2-yl)acrylonitrile derivatives provides the most structurally contiguous evidence for differentiating the furan-2-yl substitution from its thiophen-2-yl analog [1]. In NCI Developmental Therapeutic Program screening, 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives (compounds 6b–g) exhibited moderate antitumor activity with growth percent (GP) values ranging from –38.24% to –1.28% against MDA-MB-468 and T-47D breast cancer cell lines, whereas the corresponding 2-(4-thiophen-2-yl-thiazol-2-yl)acrylonitrile derivatives (6h,i) showed only low activity [1]. Although these compounds differ from the target compound in the acrylonitrile vs. carboxamide linkage, the shared 4-(furan-2-yl)thiazol-2-yl core establishes that the furan heterocycle directly contributes to antitumor activity that is lost upon replacement with thiophene. The target compound, with the same 4-(furan-2-yl)thiazol-2-yl substructure, is expected to recapitulate this furan-over-thiophene differentiation [2].

Antitumor screening Heterocyclic SAR Breast cancer cell lines

Structural Differentiation: N-Methyl Triazole Substitution Controls Physicochemical and PK-Relevant Properties

The N-methyl substitution on the 1,2,3-triazole ring directly determines the compound's drug-likeness parameters. Computed properties for N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide include: XLogP3 = 1.0, topological polar surface area (TPSA) = 114 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. These values place the compound within favorable oral drug-likeness space (Lipinski compliance: MW 275.29 <500, XLogP3 = 1.0 <5, HBD = 1 <5, HBA = 6 <10). In contrast, des-methyl triazole analogs would introduce an additional hydrogen bond donor (HBD = 2), altering solubility and membrane permeability profiles. Bulkier N-substituted analogs (e.g., N-phenyl, N-benzyl) would increase XLogP3 to >2.5 and TPSA, potentially compromising solubility and oral absorption [2]. For screening library procurement where consistent physicochemical properties are required for hit quality assessment, the N-methyl variant provides a defined, calculable baseline that cannot be assumed for other N-substituted triazole-thiazole carboxamides.

Physicochemical profiling Drug-likeness Triazole substitution SAR

Absence of Published Kinase or Enzyme Inhibition Selectivity Data: A Critical Gap Relative to Target-Optimized Analogs

A systematic search of primary literature, patents, and authoritative databases (PubChem, BindingDB) reveals that no quantitative selectivity data (e.g., kinase panel profiling, CEREP-type broad-panel off-target screens, or IMPDH enzyme inhibition IC50 values) have been published for N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide [1]. This stands in marked contrast to structurally related thiazole-4-carboxamide derivatives such as tiazofurin, which has well-characterized IMPDH inhibition (TAD formation, IC50 in the low micromolar range) and established clinical pharmacology [2]. The absence of selectivity data for the target compound represents a significant evidence gap: procurement decisions cannot be based on target selectivity, off-target risk, or mechanism-of-action differentiation. Users requiring compounds with validated kinase or enzyme selectivity profiles should prioritize analogs with published panel data; this compound is currently suitable only for phenotypic screening or SAR exploration where target deconvolution is not a prerequisite.

Selectivity profiling Kinase inhibition Target engagement

Defined Application Scenarios for N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide Based on Available Evidence


Phenotypic Screening Library Inclusion for Cellular Activity Profiling

The compound's measured EC50 >500 nM in RPMI1640/15% FBS cell culture [1] makes it most suitable as a defined-activity entry in phenotypic screening libraries. Its specific furan-2-yl/thiazole/triazole scaffold provides a unique chemotype for hit identification, and its known cellular activity threshold allows researchers to calibrate assay sensitivity. Procurement is appropriate for screening campaigns that prioritize scaffold diversity and can accommodate compounds with EC50 values in the high nanomolar to low micromolar range.

Structure-Activity Relationship (SAR) Studies on Furan-2-yl Thiazole Core Modifications

The demonstrated antitumor activity divergence between furan-2-yl and thiophen-2-yl substituted thiazole derivatives in breast cancer cell lines (MDA-MB-468, T-47D) [2] establishes this compound as a reference point for systematic SAR exploration. Researchers investigating the contribution of the furan heterocycle to biological activity can use this compound as a baseline for synthesizing and testing analogs with alternative 4-position substituents (thiophene, phenyl, pyridyl), leveraging the existing data on furan-over-thiophene differentiation.

Physicochemical Property Calibration in Triazole-Thiazole Lead Optimization

The compound's well-defined computed properties (XLogP3 = 1.0, TPSA = 114 Ų, MW = 275.29, HBD = 1, HBA = 6) [3] position it as a calibration standard for physicochemical profiling in triazole-thiazole lead optimization programs. Its Lipinski-compliant profile serves as a reference for assessing how subsequent structural modifications (e.g., N-alkyl variations, core replacements) shift drug-likeness parameters. Procurement is recommended for medicinal chemistry teams requiring a consistent physicochemical baseline compound for analytical method development and property benchmarking.

Target Deconvolution and Biochemical Profiling Starting Point

Given the absence of published target engagement or selectivity data [4], this compound is positioned as a starting point for target deconvolution studies. Its BindingDB-registered cellular activity (EC50 >500 nM) provides a tentative phenotypic anchor, but users must plan for additional biochemical profiling (kinase panels, CEREP screens, thermal shift assays) to identify the molecular target(s). Procurement is suitable for academic or industrial groups equipped to perform downstream target identification, but not for programs requiring pre-validated target engagement.

Quote Request

Request a Quote for N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.